![molecular formula C5H7LiO3 B2740528 Lithium;2-methyloxetane-2-carboxylate CAS No. 2551116-93-7](/img/structure/B2740528.png)
Lithium;2-methyloxetane-2-carboxylate
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Overview
Description
“Lithium;2-methyloxetane-2-carboxylate” is a chemical compound with the molecular formula C5H7LiO3 and a molecular weight of 122.05. It is a type of carboxylate ester .
Synthesis Analysis
The synthesis of oxetanes, such as “Lithium;2-methyloxetane-2-carboxylate”, often involves the opening of an epoxide ring with a ylide . This process can be achieved by increasing the equivalents of trimethyloxosulfonium iodide . The scope of oxetanes accessed through this method can be expanded to incorporate alkyl substituents .
Scientific Research Applications
- Applications :
- Applications :
- Applications :
- Applications :
Lithium-Sulfur Batteries
Supercapacitors
Gas Sensors
Electrocatalysis
Water Purification
Antibacterial Coatings
Mechanism of Action
Target of Action
Lithium compounds are known to interact with several targets, includinginositol monophosphatase , inositol polyphosphatase , and glycogen synthase kinase 3 (GSK-3) .
Mode of Action
The exact mode of action of Lithium;2-methyloxetane-2-carboxylate is still unknown . Lithium is known to act as an uncompetitive inhibitor ofinositol monophosphatase and inositol polyphosphatase . It also regulates the phosphorylation of GSK-3 , which in turn regulates other enzymes through phosphorylation .
Biochemical Pathways
The inhibition of inositol monophosphatase and inositol polyphosphatase by lithium is thought to have multiple downstream effects that have yet to be clarified .
Pharmacokinetics
The synthesis of oxetanes, such as 2-methyloxetane, has been studied . The formation of the oxetane ring from an epoxide requires moderate heating and is sensitive to epoxide substitution .
Result of Action
Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .
Action Environment
The formation of the oxetane ring from an epoxide, a key step in the synthesis of 2-methyloxetane, requires moderate heating .
properties
IUPAC Name |
lithium;2-methyloxetane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Li/c1-5(4(6)7)2-3-8-5;/h2-3H2,1H3,(H,6,7);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRBLFMRKLDJIG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCO1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;2-methyloxetane-2-carboxylate |
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